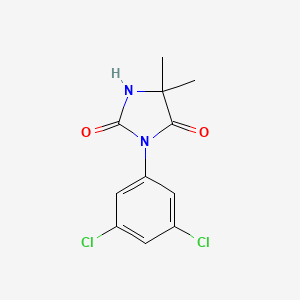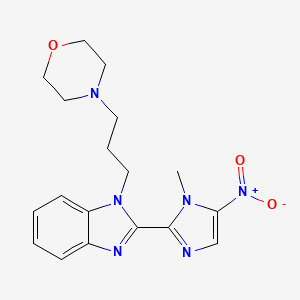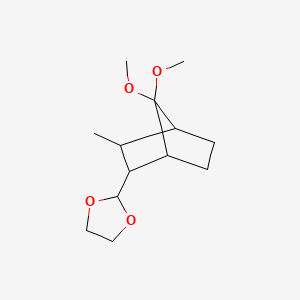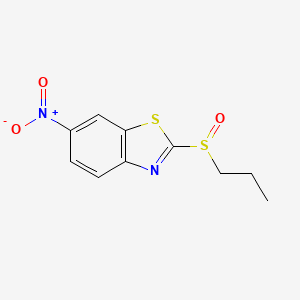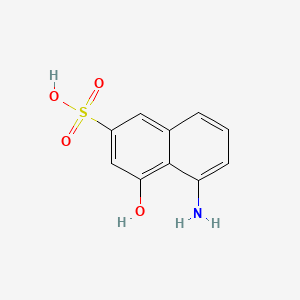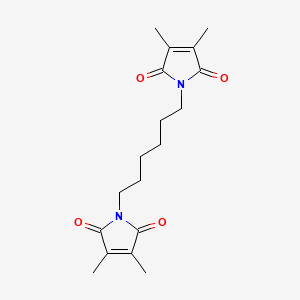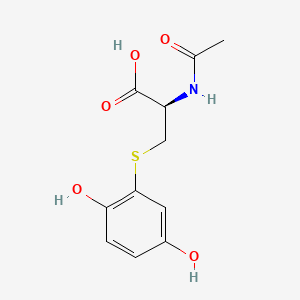
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is a metabolite derived from the conjugation of benzoquinone, an oxidation product of hydroquinone. It is identified as a urinary metabolite of benzene, phenol, and hydroquinone . This compound plays a significant role in the detoxification processes in the body, particularly in the metabolism of toxic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine can be synthesized through the conjugation of benzoquinone with glutathione, followed by acetylation. The process involves the formation of 2-(S-glutathionyl)hydroquinone, which is then converted to this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine has several scientific research applications:
Wirkmechanismus
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine exerts its effects through its role in the detoxification of harmful substances. It acts by conjugating with toxic metabolites, facilitating their excretion from the body. The compound targets molecular pathways involved in oxidative stress and detoxification, including the glutathione pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: A precursor to glutathione, used as an antioxidant and in the treatment of acetaminophen overdose.
Glutathione: A tripeptide involved in detoxification and antioxidant processes.
Uniqueness
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is unique due to its specific role as a metabolite of benzene, phenol, and hydroquinone. Unlike N-Acetylcysteine and glutathione, which have broader applications, this compound is specifically involved in the detoxification of these particular compounds .
Eigenschaften
CAS-Nummer |
39484-09-8 |
|---|---|
Molekularformel |
C11H13NO5S |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-6(13)12-8(11(16)17)5-18-10-4-7(14)2-3-9(10)15/h2-4,8,14-15H,5H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
MGRMXYTUNZXUAF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C=CC(=C1)O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)
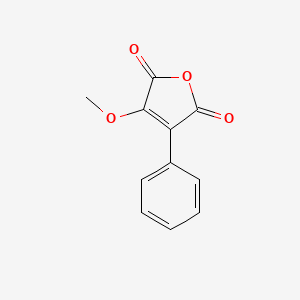
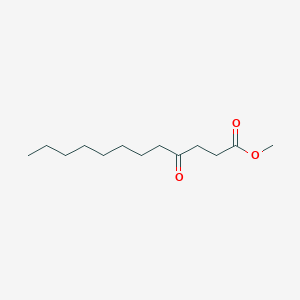
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
